1H-Imidazole-4-propanal, 1-(triphenylmethyl)-

描述

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

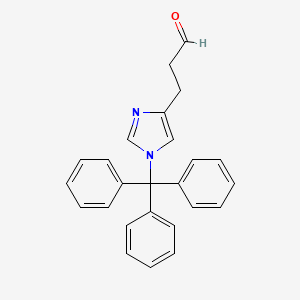

The molecular architecture of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- exhibits a sophisticated structural framework characterized by the integration of multiple aromatic systems and functional groups. The compound possesses the molecular formula C25H22N2O with a molecular weight of 366.5 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-(1-tritylimidazol-4-yl)propanal, reflecting the primary structural features including the imidazole ring substitution pattern and the aldehyde functional group positioning.

The core molecular architecture consists of an imidazole ring, which represents a five-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1 and 3 positions. This heterocyclic system serves as the central scaffold to which additional functional groups are attached. The triphenylmethyl group, commonly referred to as the trityl group, is attached to the nitrogen atom at position 1 of the imidazole ring. This bulky protecting group consists of three phenyl rings connected to a central carbon atom, creating a sterically demanding substituent that significantly influences the overall molecular geometry and chemical reactivity patterns.

The propanal chain extends from position 4 of the imidazole ring, introducing an aldehyde functional group that serves as a key reactive site for various chemical transformations. This three-carbon chain linkage provides conformational flexibility while maintaining conjugation possibilities with the aromatic imidazole system. The Simplified Molecular Input Line Entry System representation C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC=O accurately captures the connectivity pattern and electronic structure of this complex molecular architecture.

Crystallographic Characteristics and Conformational Isomerism

The crystallographic characteristics of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- reveal complex three-dimensional arrangements influenced by the steric demands of the triphenylmethyl protecting group and the conformational flexibility of the propanal side chain. The presence of the bulky trityl group creates significant steric hindrance that constrains the overall molecular conformation and influences intermolecular packing arrangements in the solid state. This steric protection is a key design feature that prevents unwanted side reactions at the imidazole nitrogen while maintaining the compound's synthetic utility.

Conformational isomerism plays a crucial role in determining the physical and chemical properties of this compound. The propanal chain attached to the imidazole ring can adopt multiple conformational states, with the extended and folded conformations being energetically accessible under normal conditions. The rotation around the carbon-carbon bonds within the propanal chain allows for conformational flexibility that can influence the compound's reactivity patterns and intermolecular interactions.

The triphenylmethyl group exhibits restricted rotation due to steric interactions between the three phenyl rings, leading to a propeller-like conformation that minimizes unfavorable contacts. This conformational preference has significant implications for the compound's solubility characteristics and crystalline packing arrangements. The aromatic rings of the trityl group can participate in pi-pi stacking interactions, which contribute to the overall stability of crystal structures and influence the compound's physical properties.

Research indicates that the compound demonstrates specific conformational preferences that are stabilized by intramolecular interactions between the aromatic systems and the heteroaromatic imidazole ring. These conformational effects are particularly important in synthetic applications where the steric environment around reactive sites determines the selectivity and efficiency of chemical transformations.

| Conformational Parameter | Characteristic | Influence |

|---|---|---|

| Trityl Group Conformation | Propeller-like arrangement | Steric protection of imidazole nitrogen |

| Propanal Chain Flexibility | Multiple rotational states | Variable reactivity patterns |

| Aromatic Ring Interactions | Pi-pi stacking capability | Crystal packing stabilization |

| Overall Molecular Shape | Extended with bulky substituent | Solubility and reactivity modulation |

Electronic Structure and Quantum Chemical Properties

The electronic structure of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- reflects the complex interplay between the electron-rich imidazole heterocycle, the electron-withdrawing aldehyde functionality, and the extended aromatic system of the triphenylmethyl group. The imidazole ring contributes significant electron density through its aromatic nitrogen atoms, which can participate in hydrogen bonding and coordination chemistry. The heteroaromatic character of the imidazole system creates regions of varying electron density that influence the compound's chemical reactivity and biological activity potential.

Quantum chemical calculations reveal that the compound exhibits distinct frontier molecular orbital characteristics, with the highest occupied molecular orbital primarily localized on the imidazole ring and the triphenylmethyl aromatic systems. The lowest unoccupied molecular orbital shows significant contribution from the aldehyde carbonyl group, indicating the electrophilic character of this functional group and its susceptibility to nucleophilic attack. These orbital distributions provide insight into the compound's reactivity patterns and potential for various chemical transformations.

The extended conjugation system created by the combination of the imidazole ring and the triphenylmethyl group results in distinctive electronic absorption characteristics. The compound demonstrates absorption maxima in the ultraviolet region that correspond to pi-pi* transitions within the aromatic systems. The presence of the electron-rich imidazole nitrogen atoms creates opportunities for metal coordination and hydrogen bonding interactions that can significantly alter the electronic properties under different chemical environments.

Computational studies using density functional theory methods have provided detailed insights into the charge distribution patterns within the molecule. The triphenylmethyl group acts as an electron-donating substituent that increases the electron density on the imidazole ring, while the aldehyde group serves as an electron-withdrawing functionality that creates polarization within the propanal chain. This electronic asymmetry contributes to the compound's versatility in synthetic applications and its potential for selective chemical modifications.

| Electronic Property | Characteristic | Implication |

|---|---|---|

| Highest Occupied Molecular Orbital | Imidazole and trityl localization | Nucleophilic reaction sites |

| Lowest Unoccupied Molecular Orbital | Aldehyde carbonyl contribution | Electrophilic reactivity |

| Charge Distribution | Polarized along propanal chain | Selective functionalization |

| Aromatic Character | Extended conjugation system | Ultraviolet absorption properties |

| Electron Density | Enhanced by trityl donation | Modified imidazole reactivity |

属性

IUPAC Name |

3-(1-tritylimidazol-4-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O/c28-18-10-17-24-19-27(20-26-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,18-20H,10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOUDHXZAFVYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466354 | |

| Record name | 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102676-61-9 | |

| Record name | 1-(Triphenylmethyl)-1H-imidazole-4-propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102676-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Protection of Imidazole Nitrogen with Triphenylmethyl Group

The key initial step is the protection of the imidazole nitrogen at the N-1 position using triphenylmethyl chloride (triphenylchloromethane). This step ensures selective reactivity at other positions of the imidazole ring.

- React imidazole-4-carboxylic acid ethyl ester (or related imidazole derivative) with triphenylchloromethane in the presence of triethylamine as a base.

- The reaction is carried out in dichloromethane solvent at 25–30 °C.

- The mixture is stirred for approximately 20 hours until the reaction completes.

- The product, ethyl 1-triphenylmethyl-1H-imidazole-4-carboxylate, precipitates upon addition of diethyl ether and is isolated by filtration.

- Yield: ~97–98%, purity around 90–92% (HPLC).

Reaction conditions and stoichiometry:

| Reagent | Quantity (molar ratio) | Conditions |

|---|---|---|

| Imidazole-4-carboxylic acid ethyl ester | 1.0 eq (e.g., 0.714 mol) | Suspension in dichloromethane |

| Triphenylchloromethane | 1.1–1.3 eq | Added slowly, 25–30 °C |

| Triethylamine | 1.1–1.3 eq | Added with triphenylchloromethane |

| Solvent | Dichloromethane (1.4 L per 100 g substrate) | Stirring 20 h |

Conversion of Alcohol to Aldehyde (Propanal Formation)

The aldehyde group on the propanal side chain is introduced typically by oxidation of the corresponding alcohol precursor, 3-[1-(triphenylmethyl)imidazol-4-yl]propan-1-ol.

- Oxalyl chloride is dissolved in dichloromethane and cooled to −78 °C.

- Dimethyl sulfoxide (DMSO) is added dropwise, generating the activated oxidizing species.

- The alcohol is then added slowly, and the reaction mixture is stirred.

- Triethylamine is added to neutralize the reaction and complete the oxidation to the aldehyde.

- The product 1-(triphenylmethyl)-1H-imidazole-4-propanal is isolated after workup.

| Reagent | Quantity | Conditions |

|---|---|---|

| Oxalyl chloride | ~1.2 eq (e.g., 20.1 mmol) | DCM solvent, −78 °C |

| Dimethyl sulfoxide (DMSO) | ~1.2 eq (e.g., 20.1 mmol) | Added dropwise, −78 °C |

| 3-[1-(triphenylmethyl)imidazol-4-yl]propan-1-ol | 1.0 eq (e.g., 16.7 mmol) | Added after DMSO activation |

| Triethylamine | Stoichiometric amount | Added after alcohol |

Source: ChemicalBook synthesis description

Alternative Synthetic Routes and Notes

- The imidazole ring can be initially functionalized as an ester, which is then hydrolyzed to the acid before further transformations.

- Protection with triphenylmethyl group can be done at earlier stages to stabilize the nitrogen during subsequent reactions.

- Basic hydrolysis of esters to acids is performed with alkali such as potassium hydroxide or sodium hydroxide in 1.0 to 3.0 M concentration.

- The triphenylmethyl group is favored for its stability and ease of removal when necessary, and it imparts hydrophobicity to the molecule.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Yield/Purity |

|---|---|---|---|

| 1 | Protection of imidazole nitrogen with triphenylmethyl | Imidazole-4-carboxylic acid ethyl ester, triphenylchloromethane, triethylamine, DCM, 25–30 °C, 20 h | 97–98%, 90–92% purity (HPLC) |

| 2 | Hydrolysis of ester to acid (if applicable) | Alkali (KOH, NaOH), 1.0–3.0 M, aqueous solution | Quantitative |

| 3 | Oxidation of alcohol to aldehyde (propanal) | Oxalyl chloride, DMSO, triethylamine, DCM, −78 °C | ~81% yield |

Research Findings and Considerations

- The triphenylmethyl protecting group is crucial for selective functionalization of the imidazole ring and side chain.

- Swern oxidation is preferred for aldehyde formation due to mild conditions and high selectivity.

- The reaction conditions require careful temperature control, particularly during oxidation.

- Purification typically involves extraction, washing, drying over sodium sulfate, filtration, and evaporation.

- The methods reported show high yields and good purity, suitable for further synthetic applications or pharmaceutical intermediate synthesis.

化学反应分析

1H-Imidazole-4-propanal, 1-(triphenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted imidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemistry

1H-Imidazole-4-propanal, 1-(triphenylmethyl)- serves as a building block in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form other imidazole derivatives.

- Reduction : Reduction reactions yield reduced imidazole compounds.

- Substitution : The imidazole ring can undergo electrophilic or nucleophilic substitutions.

This versatility makes it valuable in the synthesis of complex molecules and coordination chemistry applications.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and antifungal properties . Studies indicate that derivatives of imidazole can interact with biological targets such as enzymes and receptors, potentially leading to therapeutic applications.

Medicine

Ongoing investigations are focused on the compound's potential as a therapeutic agent . Initial studies suggest that it may have applications in treating various diseases due to its ability to modulate biological pathways through enzyme interaction and receptor binding.

Industry

In industrial settings, 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is utilized in:

- The development of new materials , leveraging its unique chemical properties.

- As a catalyst in chemical reactions, enhancing reaction rates and yields.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various imidazole derivatives found that compounds similar to 1H-Imidazole-4-propanal exhibited significant activity against bacterial strains such as Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Catalytic Applications

Research showcased the use of imidazole derivatives as catalysts in organic reactions. In one experiment, 1H-Imidazole-4-propanal was employed to catalyze the reaction between aldehydes and amines under mild conditions, demonstrating high efficiency and selectivity.

作用机制

The mechanism by which 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and modulating biological pathways. The triphenylmethyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with cellular membranes and proteins .

相似化合物的比较

Comparison with Structurally Similar Compounds

1H-Imidazole-4-methanol, 1-(triphenylmethyl)- (CAS 33769-07-2)

- Structural Differences: Replaces the propanal group with a methanol (-CH2OH) functional group .

- Reactivity : The hydroxyl group facilitates esterification or oxidation to carboxylic acids, contrasting with the aldehyde’s nucleophilic reactivity .

- Solubility : Increased polarity due to the hydroxyl group may improve aqueous solubility compared to the hydrophobic propanal derivative .

- Applications : Likely used in synthetic routes requiring hydroxyl protection or polar intermediates, though explicit data are unavailable .

1-(Triphenylmethyl)-1H-imidazole-4-carbaldehyde

- Structural Differences : Features a shorter aldehyde (-CHO) side chain at C4 instead of propanal .

- Synthesis : Prepared via tritylation of 1H-imidazole-4-carbaldehyde with triphenylmethyl chloride, achieving 98% yield .

- Physical Properties : Melting point (193–196°C) suggests higher crystallinity than the propanal analog, though the latter’s data are unreported .

- Reactivity : The shorter aldehyde may reduce steric hindrance in reactions compared to the propanal derivative .

4,5-Diphenyl-1H-imidazole Derivatives (e.g., 2-(thiophen-2-yl)-4,5-diphenyl-1H-imidazole)

- Structural Differences : Lack trityl protection but incorporate aryl/heteroaryl groups at C2, C4, and C5 positions .

- Electronic Effects : Electron-withdrawing/donating substituents (e.g., thiophene, furan) modulate reactivity and biological activity .

- Biological Relevance : Some derivatives exhibit antimicrobial or antifungal properties, though direct comparisons to the trityl-propanal compound are absent .

N-Tritylcandesartan Cilexetil (CAS 170791-09-0)

- Functional Comparison : Utilizes a trityl group to protect a tetrazole moiety in a pharmaceutical intermediate .

- Applications : Highlights the trityl group’s role in stabilizing reactive nitrogen centers during synthesis, analogous to its use in the target compound .

Data Table: Key Comparative Properties

Research Findings and Trends

- Synthetic Utility : The trityl group in 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- enables selective reactions at the aldehyde group, as seen in analogous carbaldehyde syntheses .

- Stability : Trityl-protected compounds exhibit enhanced stability in organic media, critical for multi-step syntheses .

Limitations and Knowledge Gaps

- Limited data exist on the target compound’s biological activity, solubility, and melting point.

- Comparative studies with analogs (e.g., methanol or carbaldehyde derivatives) are sparse, necessitating further experimental validation.

生物活性

Overview

1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (CAS Number: 102676-61-9) is an imidazole derivative notable for its diverse biological activities and potential applications in medicinal chemistry. Its structure consists of an imidazole ring, which is a five-membered heterocyclic compound containing nitrogen, and a triphenylmethyl group that enhances its stability and lipophilicity. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C25H22N2O

- Molecular Weight : 366.45 g/mol

The biological activity of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and modulating biological pathways. This coordination is crucial for its potential therapeutic applications, especially in enzyme inhibition.

Biological Activities

1H-Imidazole-4-propanal, 1-(triphenylmethyl)- has been studied for various biological activities:

- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1H-Imidazole-4-propanal have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : Studies on related compounds have demonstrated anti-inflammatory effects, suggesting that derivatives of this compound could also possess similar properties .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which is implicated in immune suppression and cancer progression .

Table: Summary of Biological Activities

Antimicrobial Evaluation

A study synthesized various derivatives of imidazole and tested them against common bacterial strains. The findings highlighted that certain derivatives exhibited potent antimicrobial activity comparable to established antibiotics .

Anti-inflammatory Research

In another investigation, derivatives were synthesized and evaluated for their anti-inflammatory effects using phenylbutazone as a reference. The most potent derivative showed significant inhibition of inflammation-related pathways .

Comparative Analysis with Similar Compounds

1H-Imidazole-4-propanal, 1-(triphenylmethyl)- can be compared with other imidazole derivatives:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1H-Imidazole-4-carboxaldehyde | Lacks triphenylmethyl group | Different reactivity and properties |

| 1H-Imidazole-4-acetaldehyde | Contains acetaldehyde instead of propanal | Variations in biological activity |

| 2,4,5-triphenyl-1H-imidazole | Similar structure but different substitutions | Noted for anti-inflammatory effects |

常见问题

Q. What are the standard synthetic routes for preparing 1H-imidazole-4-propanal, 1-(triphenylmethyl)-, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including imidazole ring formation and functionalization via nucleophilic substitution or cross-coupling. For example, propargyl imidazole intermediates (e.g., propargyl 1H-imidazole-1-carboxylate) are synthesized using copper-catalyzed click chemistry or palladium-mediated couplings . Reaction optimization (e.g., temperature, catalyst loading) is critical: excess triphenylmethyl chloride may improve substitution efficiency but risks side reactions. Characterization via -NMR and FT-IR confirms intermediate purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- X-ray crystallography : Resolves 3D structure and confirms regiochemistry. For example, studies on analogous 1-phenyl-1H-imidazoles used SHELXL for refinement, achieving R-factors <0.05 .

- NMR spectroscopy : -NMR identifies proton environments (e.g., aldehyde protons at δ 9.5–10.0 ppm), while -NMR detects carbonyl carbons (~190 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) .

Q. How does the triphenylmethyl group influence the compound’s stability and reactivity?

The triphenylmethyl (trityl) group enhances steric bulk, protecting the aldehyde moiety from nucleophilic attack. However, it may hinder crystallization due to reduced molecular symmetry. Stability studies under varying pH/temperature show that the trityl group improves thermal stability but complicates solubility in polar solvents .

Q. What are the primary applications of this compound in medicinal chemistry research?

Imidazole derivatives are explored as enzyme inhibitors (e.g., antifungal agents) or bioactive scaffolds. The aldehyde group enables Schiff base formation for covalent drug-target interactions. However, its use is preliminary; bioactivity studies require further validation via in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reaction pathways)?

- Case study : If DFT calculations predict shorter C-N bond lengths than crystallographic data, re-evaluate basis sets or solvent effects in simulations. Cross-validate with spectroscopic data (e.g., IR stretching frequencies) .

- Methodology : Use software like Gaussian for QM/MM modeling and compare with SHELX-refined crystallographic data. Discrepancies >0.02 Å warrant revisiting experimental conditions (e.g., crystal packing effects) .

Q. What strategies optimize regioselectivity during functionalization of the imidazole ring?

- Directing groups : Install temporary protecting groups (e.g., trityl) to steer electrophilic substitution to the C4 position.

- Catalytic systems : Pd/Cu catalysts enhance cross-coupling efficiency at specific sites. For example, Suzuki-Miyaura coupling selectively modifies para-substituted aryl groups .

Q. How do solvent and temperature affect the compound’s conformational dynamics in solution?

Variable-temperature NMR (e.g., 298–373 K) reveals rotational barriers of the trityl group. Polar solvents (DMSO) stabilize aldehyde resonance via hydrogen bonding, while nonpolar solvents (toluene) promote aggregation, observed via DOSY NMR .

Q. What advanced techniques validate the compound’s purity and degradation pathways?

- HPLC-MS : Detects trace impurities (e.g., oxidized aldehyde to carboxylic acid).

- TGA/DSC : Identifies thermal decomposition thresholds (>200°C for trityl-containing compounds) .

- Accelerated stability studies : Expose to UV light/humidity and monitor degradation via LC-MS .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Q. How can researchers leverage this compound in multi-step catalysis or supramolecular chemistry?

The aldehyde serves as a ligand precursor for metal complexes (e.g., Ru or Ir catalysts). In supramolecular systems, it forms dynamic covalent bonds with amines, enabling stimuli-responsive materials. Recent studies highlight its use in imine-linked frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。